molecular formula C35H42N8O15 B10778145 2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Cat. No.: B10778145
M. Wt: 814.8 g/mol
InChI Key: DICHBVJYDUDAIQ-QEGIFBSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ly231514 Tetra Glu involves several steps. The key synthetic route includes the formation of the pyrrolo[2,3-d]pyrimidine nucleus, followed by the attachment of the benzoyl and glutamic acid moieties. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ly231514 Tetra Glu undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Ly231514 Tetra Glu has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the inhibition of folate-requiring enzymes.

    Biology: Used in cell culture studies to investigate its effects on cell growth and proliferation.

    Medicine: Undergoing clinical trials for its potential use as an anticancer agent.

    Industry: Used in the development of new antifolate drugs

Mechanism of Action

Ly231514 Tetra Glu exerts its effects by inhibiting multiple folate-requiring enzymes, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting these enzymes, Ly231514 Tetra Glu disrupts DNA synthesis and cell division, leading to cell death. This mechanism of action makes it a potent anticancer agent .

Comparison with Similar Compounds

Ly231514 Tetra Glu is unique compared to other antifolate compounds due to its ability to inhibit multiple folate-requiring enzymes simultaneously. Similar compounds include:

Properties

Molecular Formula

C35H42N8O15

Molecular Weight

814.8 g/mol

IUPAC Name

2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C35H42N8O15/c36-35-42-28-27(30(50)43-35)18(15-37-28)6-3-16-1-4-17(5-2-16)29(49)41-22(34(57)58)9-13-25(46)39-20(32(53)54)7-11-23(44)38-19(31(51)52)8-12-24(45)40-21(33(55)56)10-14-26(47)48/h1-2,4-5,15,19-22H,3,6-14H2,(H,38,44)(H,39,46)(H,40,45)(H,41,49)(H,47,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H4,36,37,42,43,50)/t19-,20-,21?,22-/m0/s1

InChI Key

DICHBVJYDUDAIQ-QEGIFBSNSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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